Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-
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Overview
Description
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperazine intermediate.
Attachment of the Indole Group: The indole moiety is often introduced through coupling reactions, such as Suzuki or Heck coupling, using indole derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Chemical Biology: The compound serves as a tool in chemical biology for probing cellular pathways and identifying molecular targets.
Industrial Applications: It is utilized in the synthesis of complex organic molecules and as a precursor in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine structures but different substituents, such as 1-(2-pyridinyl)piperazine.
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carboxaldehyde.
Pyridine Derivatives: Compounds with pyridine rings, such as 2-aminopyridine.
Uniqueness
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is unique due to its combination of piperazine, pyridine, and indole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
136816-90-5 |
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Molecular Formula |
C22H25N5O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-[3-(cyclopropylmethylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H25N5O/c28-22(20-14-17-4-1-2-5-18(17)25-20)27-12-10-26(11-13-27)21-19(6-3-9-23-21)24-15-16-7-8-16/h1-6,9,14,16,24-25H,7-8,10-13,15H2 |
InChI Key |
GSPYACVZNDUSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(N=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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